molecular formula C21H21NO5 B15286404 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allylserine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allylserine

Cat. No.: B15286404
M. Wt: 367.4 g/mol
InChI Key: BFEBKKIRUYSHKY-UHFFFAOYSA-N
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Description

Fmoc-Ser(allyl)-oh: is a derivative of serine, an amino acid, where the hydroxyl group of serine is protected by an allyl group, and the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ser(allyl)-oh typically involves the following steps:

    Protection of the Serine Hydroxyl Group: The hydroxyl group of serine is protected by an allyl group using allyl chloroformate in the presence of a base such as triethylamine.

    Protection of the Amino Group: The amino group is then protected by the Fmoc group using Fmoc chloride in the presence of a base like sodium bicarbonate.

The reaction conditions generally involve:

    Solvent: Dichloromethane or dimethylformamide.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Time: Several hours to overnight, depending on the reaction.

Industrial Production Methods

Industrial production of Fmoc-Ser(allyl)-oh follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Typically involves crystallization or chromatography to obtain high-purity product.

    Quality Control: Includes techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Deprotection Reactions

      Fmoc Group Removal: Typically achieved using piperidine in dimethylformamide.

      Allyl Group Removal: Achieved using palladium catalysts in the presence of nucleophiles like morpholine.

  • Substitution Reactions

      Nucleophilic Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Piperidine: For Fmoc deprotection.

    Palladium Catalysts: For allyl group removal.

    Bases: Such as triethylamine or sodium bicarbonate for protection reactions.

    Solvents: Dichloromethane, dimethylformamide, and methanol.

Major Products Formed

    Fmoc-Ser(allyl)-oh: The protected serine derivative.

    Serine: After deprotection of both the Fmoc and allyl groups.

    Various Esters and Ethers: Depending on the substitution reactions performed.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Fmoc-Ser(allyl)-oh is widely used in the synthesis of peptides, particularly in SPPS, due to its stability and ease of deprotection.

    Bioconjugation: Used in the preparation of bioconjugates where serine residues need to be selectively protected.

Biology

    Protein Engineering: Utilized in the synthesis of modified peptides and proteins for studying protein structure and function.

    Enzyme Inhibition Studies: Used to create peptide-based inhibitors for various enzymes.

Medicine

    Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

    Vaccine Development: Used in the synthesis of peptide antigens for vaccine research.

Industry

    Biotechnology: Used in the production of synthetic peptides for research and industrial applications.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which Fmoc-Ser(allyl)-oh exerts its effects is primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. The allyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization.

Molecular Targets and Pathways

    Peptide Synthesis Pathways: Involves the stepwise addition of amino acids to a growing peptide chain.

    Deprotection Pathways: Involves the selective removal of protecting groups under specific conditions to reveal reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ser(tBu)-oh: Where the hydroxyl group is protected by a tert-butyl group.

    Fmoc-Thr(allyl)-oh: A similar compound where threonine is used instead of serine.

    Fmoc-Tyr(allyl)-oh: Where tyrosine is used instead of serine.

Uniqueness

    Selective Protection: The allyl group provides a unique protection strategy that can be selectively removed under mild conditions, which is advantageous in multi-step peptide synthesis.

    Stability: The Fmoc group provides stability during the synthesis process, preventing unwanted side reactions.

Fmoc-Ser(allyl)-oh stands out due to its combination of stability and selective deprotection, making it a valuable tool in peptide synthesis and various scientific research applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEBKKIRUYSHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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